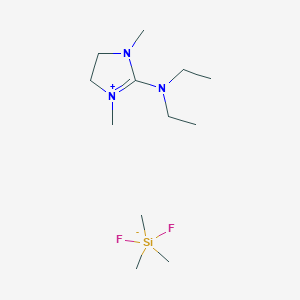
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is a chemical compound with the molecular formula C14H33F2N3Si and a molecular weight of 309.514226. It is known for its unique structure, which includes a diethylamino group and a trimethyldifluorosiliconate moiety. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate typically involves the reaction of diethylamine with 1,3-diethylimidazolinium chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trimethyldifluorosiliconate group is introduced through a subsequent reaction with trimethylsilyl fluoride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where the diethylamino or trimethyldifluorosiliconate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The diethylamino group can interact with nucleophiles, while the trimethyldifluorosiliconate moiety can participate in various chemical reactions. These interactions lead to the formation of new chemical bonds and the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 2-Diethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylfluorosilikonate
- 2-Diethylamino-1,3-diethylimidazolinium trimethylchlorosilikonate
Uniqueness
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate is unique due to its specific combination of diethylamino and trimethyldifluorosiliconate groups. This unique structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry.
生物活性
2-Diethylamino-1,3-diethylimidazolinium trimethyldifluorosilikonate (CAS No. 479024-68-5) is a chemical compound notable for its unique structure and potential biological applications. Its molecular formula is C14H33F2N3Si, with a molecular weight of approximately 309.51 g/mol. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its distinctive functional groups and reactivity.
Chemical Structure and Properties
The compound features a diethylamino group attached to an imidazolinium core, along with a trimethyldifluorosiliconate moiety. These structural components contribute to its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H33F2N3Si |
| Molecular Weight | 309.51 g/mol |
| CAS Number | 479024-68-5 |
| IUPAC Name | difluoro(trimethyl)silanuide; N,N,1,3-tetraethyl-4,5-dihydroimidazol-1-ium-2-amine |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The diethylamino group can act as a nucleophile, while the trimethyldifluorosiliconate moiety may facilitate interactions with enzymes or receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The specific pathways involved in this cytotoxicity are under investigation but may relate to apoptosis induction or cell cycle arrest.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular functions.
Case Studies
Several case studies have explored the biological implications of this compound:
- Antimicrobial Activity Study : A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.
- Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound.
- Enzyme Activity Modulation : Research focusing on enzyme kinetics demonstrated that this compound could inhibit the activity of certain kinases involved in cancer progression, indicating its potential as a therapeutic agent.
特性
CAS番号 |
479024-68-5 |
|---|---|
分子式 |
C14H33F2N3Si |
分子量 |
309.51 g/mol |
IUPAC名 |
difluoro(trimethyl)silanuide;N,N,1,3-tetraethyl-4,5-dihydroimidazol-1-ium-2-amine |
InChI |
InChI=1S/C11H24N3.C3H9F2Si/c1-5-12(6-2)11-13(7-3)9-10-14(11)8-4;1-6(2,3,4)5/h5-10H2,1-4H3;1-3H3/q+1;-1 |
InChIキー |
UGNRLAATHZEDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=[N+](CCN1C)C.C[Si-](C)(C)(F)F |
正規SMILES |
CCN1CC[N+](=C1N(CC)CC)CC.C[Si-](C)(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















